2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a benzisothiazolone derivative characterized by a 1,2-benzisothiazole core with 1,1-dioxide and 3-oxo functional groups. The acetamide moiety is substituted at the 2-position of the benzisothiazole ring, while the N-phenyl group bears a trifluoromethyl substituent at the ortho position. Its trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogs, making it a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O4S/c17-16(18,19)11-6-2-3-7-12(11)20-14(22)9-21-15(23)10-5-1-4-8-13(10)26(21,24)25/h1-8H,9H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMOHWWLYLGOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzisothiazole core. This can be achieved by reacting 2-aminobenzenesulfonamide with a suitable halogenating agent under controlled conditions to form the benzisothiazole ring. The next step involves the introduction of the acetamide group through an acylation reaction using acetic anhydride or acetyl chloride. Finally, the trifluoromethylphenyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or trifluoromethylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The benzisothiazole ring system is known to interact with proteins and nucleic acids, potentially disrupting their normal function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Antimicrobial Activity
- N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides: Analogs with thiazolidinone cores (e.g., compound 4d) showed MIC values of 10.7–21.4 μmol mL⁻¹ against bacterial/fungal pathogens, attributed to the electron-deficient benzisothiazole ring enhancing membrane penetration .
Kinase Inhibition
Teratogenicity
- 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide : Tested in rabbit models, showing structural similarities to thalidomide-type teratogens. The trifluoromethyl variant’s safety profile remains unstudied .
Biological Activity
The compound 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide (CAS Number: 30763-03-2) is a member of the benzisothiazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₄S
- Molecular Weight : 240.24 g/mol
- IUPAC Name : 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2-yl)acetamide
- SMILES Notation : NC(=O)CN1C(=O)c2ccccc2S1(=O)=O
1. Antimicrobial Activity
Research indicates that compounds with a benzisothiazole structure exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of benzisothiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies using human cell lines have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases.
3. Analgesic Properties
As an acetamide derivative, it may possess analgesic properties akin to non-steroidal anti-inflammatory drugs (NSAIDs). Preclinical trials involving pain models in rodents have shown a reduction in pain response when administered this compound, indicating its potential effectiveness in pain management.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound could act on pain receptors, modulating their activity to reduce pain sensation.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of various benzisothiazole derivatives against resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for drug development against resistant infections.
Case Study 2: In Vivo Anti-inflammatory Effects
In a controlled experiment reported in Pharmacology Research & Perspectives, researchers administered the compound to mice with induced inflammation. The results showed a marked decrease in paw swelling compared to controls, supporting its anti-inflammatory claims.
Data Table: Biological Activity Overview
| Activity Type | Tested Model | Results | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Significant inhibition at low concentrations | Journal of Antimicrobial Chemotherapy |
| Anti-inflammatory | Rodent inflammation model | Reduced swelling and cytokine levels | Pharmacology Research & Perspectives |
| Analgesic | Pain response in rodents | Decreased pain sensitivity | Internal study (unpublished) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
